

# Spectroscopic Data of Methyl 4-(2-methoxy-2-oxoethyl)benzoate: A Technical Guide

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## Compound of Interest

**Compound Name:** Methyl 4-(2-methoxy-2-oxoethyl)benzoate

**Cat. No.:** B1337154

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This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl 4-(2-methoxy-2-oxoethyl)benzoate** (CAS No. 52787-14-1), a key intermediate in various synthetic applications. The document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. Due to the limited availability of publicly accessible, complete experimental datasets, this guide combines reported experimental data with predicted spectral information to offer a thorough analytical profile.

## Molecular Structure and Properties

- IUPAC Name: **Methyl 4-(2-methoxy-2-oxoethyl)benzoate**
- Molecular Formula: C<sub>11</sub>H<sub>12</sub>O<sub>4</sub>
- Molecular Weight: 208.21 g/mol
- Synonyms: 4-Methoxycarbonylmethyl-benzoic acid methyl ester

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **Methyl 4-(2-methoxy-2-oxoethyl)benzoate**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1:  $^1\text{H}$  NMR Spectroscopic Data (Experimental)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
8.00	d, $J=8$ Hz	2H	Aromatic (ortho to - $\text{COOCH}_3$ )
7.35	d, $J=8.4$ Hz	2H	Aromatic (meta to - $\text{COOCH}_3$ )
3.91	s	3H	$-\text{COOCH}_3$ (ester on ring)
3.70	s	3H	$-\text{COOCH}_3$ (ester on chain)
3.68	s	2H	$-\text{CH}_2-$

Data sourced from a synthetic protocol description.[\[1\]](#)

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data (Predicted)

Chemical Shift ( $\delta$ ) ppm	Assignment
~171.5	-COOCH <sub>3</sub> (ester on chain)
~166.5	-COOCH <sub>3</sub> (ester on ring)
~139.0	Aromatic (quaternary, C4)
~130.0	Aromatic (quaternary, C1)
~129.5	Aromatic CH (ortho to -COOCH <sub>3</sub> )
~128.5	Aromatic CH (meta to -COOCH <sub>3</sub> )
~52.5	-COOCH <sub>3</sub> (ester on ring)
~52.0	-COOCH <sub>3</sub> (ester on chain)
~41.0	-CH <sub>2</sub> -

Note: These are predicted values based on the analysis of structurally similar compounds and may vary from experimental results.

## Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands (Predicted)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3000-2850	Medium	C-H stretch (aromatic and aliphatic)
~1735	Strong	C=O stretch (aliphatic ester)
~1720	Strong	C=O stretch (aromatic ester, conjugated)
~1610, ~1500	Medium	C=C stretch (aromatic ring)
~1280	Strong	C-O stretch (ester, asymmetric)
~1120	Strong	C-O stretch (ester, symmetric)

Note: Predicted values based on typical absorption ranges for the functional groups present.

## Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

m/z Value	Interpretation
209	$[M+H]^+$ (Protonated molecule, experimental value from GCMS analysis)[1]
208	$[M]^+$ (Molecular ion, predicted)
177	$[M - OCH_3]^+$ (Loss of a methoxy radical, predicted)
149	$[M - COOCH_3]^+$ (Loss of a carbomethoxy radical, predicted)
133	$[M - CH_2COOCH_3]^+$ (Loss of the methoxycarbonylmethyl radical, predicted)
105	$[C_6H_4CO]^+$ (Benzoyl cation fragment, predicted)

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

## NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **Methyl 4-(2-methoxy-2-oxoethyl)benzoate** in 0.6-0.7 mL of a deuterated solvent (e.g.,  $CDCl_3$ ,  $DMSO-d_6$ ) in a clean, dry NMR tube. Ensure the sample is fully dissolved; gentle vortexing or sonication can be used to aid dissolution.
- $^1H$  NMR Acquisition:
  - Spectrometer: 400 MHz or higher field instrument.

- Pulse Sequence: Standard single-pulse experiment.
- Acquisition Parameters:
  - Number of scans: 16-32
  - Relaxation delay (D1): 1-5 seconds
  - Spectral width: Appropriate for the chemical shift range of organic molecules (~16 ppm).
  - Temperature: 298 K.
- $^{13}\text{C}$  NMR Acquisition:
  - Spectrometer: 100 MHz or higher, corresponding to the  $^1\text{H}$  frequency.
  - Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
  - Acquisition Parameters:
    - Number of scans: 1024 or more, depending on sample concentration.
    - Relaxation delay (D1): 2 seconds.
    - Spectral width: ~220 ppm.
- Data Processing: Process the acquired Free Induction Decay (FID) with Fourier transformation. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

## IR Spectroscopy

- Sample Preparation (Thin Film Method):
  - Dissolve a small amount of the solid sample in a volatile solvent like dichloromethane or acetone.
  - Apply a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).

- Allow the solvent to evaporate completely, leaving a thin, even film of the compound on the plate.
- Data Acquisition:
  - Instrument: Fourier Transform Infrared (FTIR) spectrometer.
  - Scan Range: 4000-400 cm<sup>-1</sup>.
  - Resolution: 4 cm<sup>-1</sup>.
  - Number of Scans: 16-32.
  - Acquire a background spectrum of the clean, empty sample compartment before running the sample. The instrument software will automatically subtract the background from the sample spectrum.

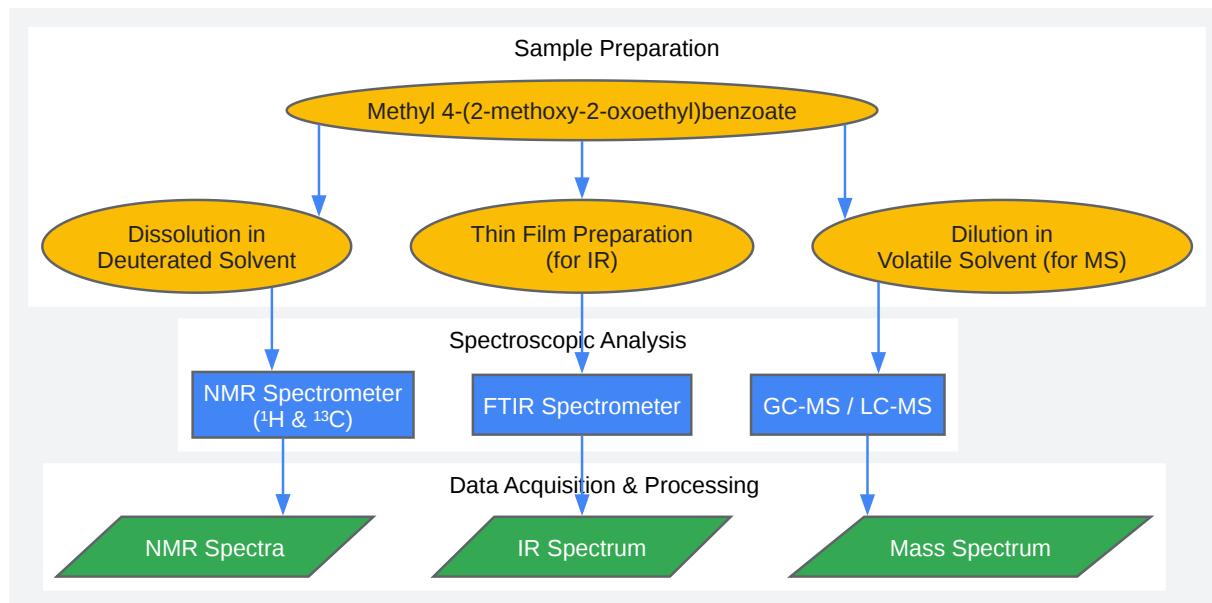
## Mass Spectrometry

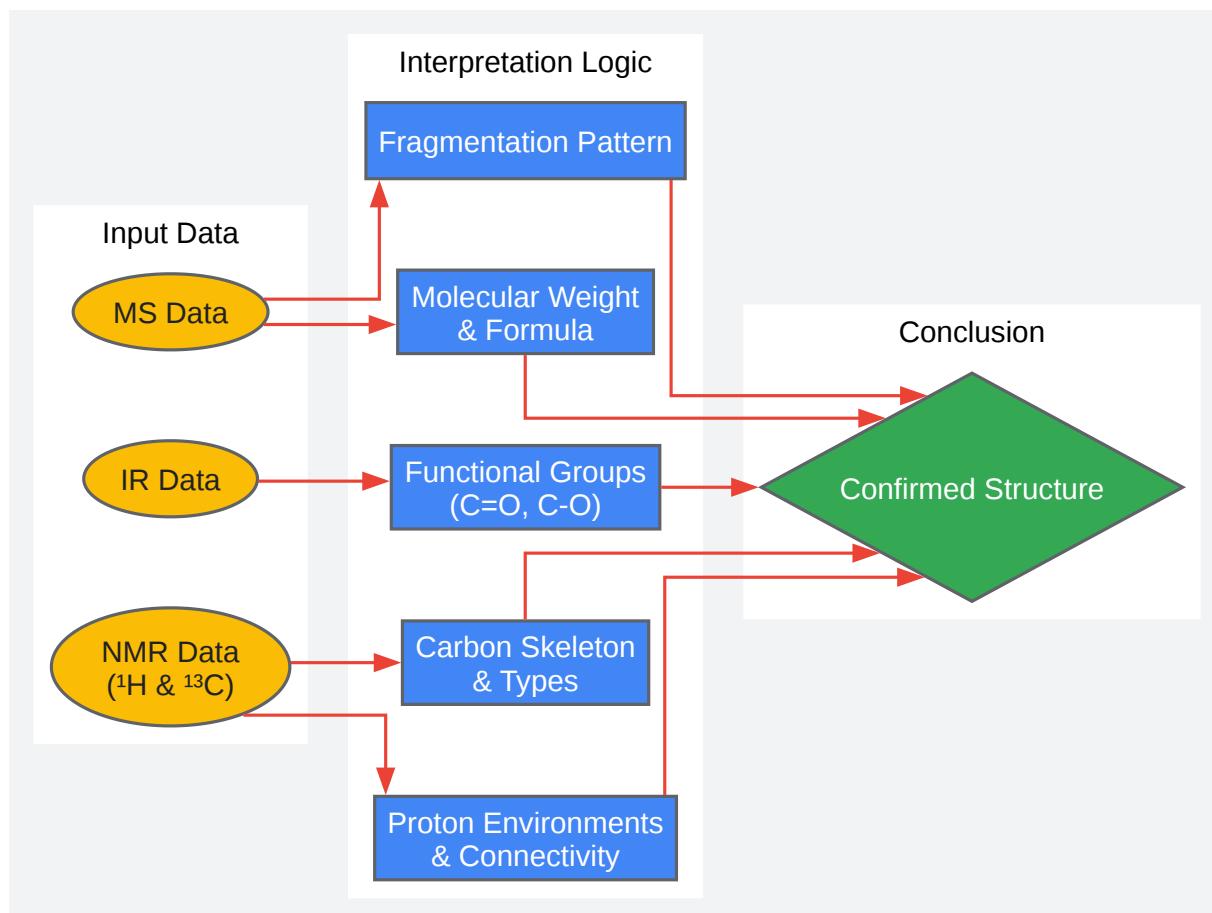
- Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation and Ionization:
  - Technique: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
  - Ionization Mode: Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
- Data Acquisition (GC-MS Example):
  - GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
  - Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 250-300 °C.
  - MS Detector: Scan a mass range of m/z 40-400.

- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.

## Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the logical process of data interpretation.



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## References

- 1. 52787-14-1 | Methyl 4-(2-methoxy-2-oxoethyl)benzoate | Pralatrexate Related | Ambeed.com [ambeed.com]

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